2-Aminopyrimidine-4,6-dicarbonitrile

Adenosine A1 receptor Kinase inhibitor design Regioisomer selectivity

2-Aminopyrimidine-4,6-dicarbonitrile (CAS 64376-15-4) is a heterocyclic small molecule (C₆H₃N₅, MW 145.12 g/mol) featuring a pyrimidine core substituted with an amino group at the 2‑position and electron‑withdrawing cyano groups at the 4‑ and 6‑positions. The compound exhibits a calculated logP of −0.27, a polar surface area (PSA) of 100.1 Ų, zero rotatable bonds, five hydrogen‑bond acceptors, and one hydrogen‑bond donor.

Molecular Formula C6H3N5
Molecular Weight 145.12 g/mol
CAS No. 64376-15-4
Cat. No. B11767386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrimidine-4,6-dicarbonitrile
CAS64376-15-4
Molecular FormulaC6H3N5
Molecular Weight145.12 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1C#N)N)C#N
InChIInChI=1S/C6H3N5/c7-2-4-1-5(3-8)11-6(9)10-4/h1H,(H2,9,10,11)
InChIKeyMSASUKGLCUZDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyrimidine-4,6-dicarbonitrile (CAS 64376-15-4): A Dicyano-Functionalized Pyrimidine Building Block for Heterocyclic Synthesis


2-Aminopyrimidine-4,6-dicarbonitrile (CAS 64376-15-4) is a heterocyclic small molecule (C₆H₃N₅, MW 145.12 g/mol) featuring a pyrimidine core substituted with an amino group at the 2‑position and electron‑withdrawing cyano groups at the 4‑ and 6‑positions. The compound exhibits a calculated logP of −0.27, a polar surface area (PSA) of 100.1 Ų, zero rotatable bonds, five hydrogen‑bond acceptors, and one hydrogen‑bond donor [1]. Its rigid, planar geometry and dual‑cyano functionality position it as a versatile intermediate for constructing kinase‑targeted libraries and nitrogen‑rich heterocycles [2].

Why 2-Aminopyrimidine-4,6-dicarbonitrile Cannot Be Replaced by Close Analogs: The Critical Role of Nitrile Position and Substitution Pattern


2-Aminopyrimidine-4,6-dicarbonitrile occupies a unique chemical space that is not interchangeable with its nearest structural analogs. Shifting the nitrile group from the 4,6-positions to the 5‑position redirects the compound into an entirely different reactivity and biological‑target landscape — the 5‑carbonitrile series yields potent adenosine A₁ receptor antagonists, whereas the 4,6‑dicarbonitrile scaffold is primarily exploited as an intermediate for kinase inhibitors [1]. Replacing the cyano groups with chloro substituents (i.e., 2‑amino‑4,6‑dichloropyrimidine) provides a nucleophilic aromatic substitution handle but forfeits the electron‑withdrawing strength and the orthogonal cyano‑specific transformations (e.g., Diels–Alder cycloaddition to pyridines) that define the dicarbonitrile value [2]. Removing the 2‑amino group altogether (4,6‑pyrimidinedicarbonitrile) eliminates the primary vector for further derivatization toward bioactive 2‑aminopyrimidines. These structural nuances directly translate into divergent synthetic utility, target engagement profiles, and procurement decisions.

Quantitative Differentiation Evidence for 2-Aminopyrimidine-4,6-dicarbonitrile Against In‑Class Alternatives


Regiochemical Differentiation: 4,6‑Dicarbonitrile vs. 5‑Carbonitrile Pharmacophore Bias

The regioisomeric placement of the nitrile group on the 2‑aminopyrimidine core dictates the biological target space accessible to resulting libraries. The 5‑carbonitrile series (2‑amino‑4,6‑diaryl‑pyrimidine‑5‑carbonitriles) has been extensively optimized as adenosine A₁ receptor (A₁AR) antagonists, with the most potent ligands achieving A₁AR binding affinities in the low nanomolar range (Ki < 10 nM) and >100‑fold selectivity over A₂AAR [1]. In contrast, 2‑aminopyrimidine‑4,6‑dicarbonitrile serves as a key intermediate for constructing kinase‑targeted chemotypes, particularly EGFR and FGFR inhibitors, where the electron‑withdrawing 4,6‑dicyano substitution pattern is essential for hinge‑binding interactions [2]. This regioisomer‑dependent target bias means that a procurement decision for one scaffold cannot fulfill the synthetic objectives of the other.

Adenosine A1 receptor Kinase inhibitor design Regioisomer selectivity

Reactivity Differentiation: Dual Cyano Group Lability vs. Chloro Precursor Inertness

2-Amino-4,6-dicyanopyrimidine exhibits unique reactivity not accessible with its dichloro counterpart. Treatment with ammonia leads to competing substitution pathways — displacement of either the chlorine atom or one of the cyano groups — demonstrating that the cyano substituents are themselves reactive handles for further functionalization [1]. This dual reactivity (amino‑group derivatization plus cyano‑group displacement) provides orthogonal diversification strategies. Furthermore, dicyanopyrimidines participate in Diels–Alder cycloadditions with yneamines to yield pyridine derivatives, a transformation exploited in the synthesis of streptonigrin analogs [2]. The corresponding 2‑amino‑4,6‑dichloropyrimidine lacks this cycloaddition capability, limiting its utility to simple nucleophilic substitution chemistry.

Nucleophilic aromatic substitution Cyano displacement Diels-Alder cycloaddition

Physicochemical Differentiation: Hydrophilicity-Driven Solubility and Formulation Advantage

2-Aminopyrimidine-4,6-dicarbonitrile exhibits a calculated logP of −0.27 and a polar surface area (PSA) of 100.1 Ų [1], placing it among the most hydrophilic members of the 2‑aminopyrimidine‑4,6‑disubstituted family. By comparison, 2‑amino‑4,6‑dichloropyrimidine has an estimated logP of approximately +1.5, and 2‑aminopyrimidine itself has a logP of approximately −0.5 [2]. The significantly lower logP of the target compound relative to its chloro analog translates to markedly higher aqueous solubility and reduced non‑specific protein binding, properties that are advantageous when designing soluble intermediates for aqueous‑phase reactions or when the final drug substance requires low lipophilicity for favorable pharmacokinetics.

logP Aqueous solubility Drug-likeness Polar surface area

Procurement Quality Differentiation: Batch‑Specific Analytical Documentation

2-Aminopyrimidine-4,6-dicarbonitrile (CAS 64376-15-4) is commercially supplied by Bidepharm at a standard purity of 97%, accompanied by batch‑specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is critical for reproducible synthetic chemistry and is not uniformly guaranteed across all suppliers of generic 2‑aminopyrimidine analogs. For procurement officers and laboratory managers, the availability of pre‑verified purity and spectroscopic data reduces the burden of in‑house quality assessment and ensures lot‑to‑lot consistency in multi‑step synthetic campaigns.

Purity specification QA/QC NMR HPLC GC

Evidence‑Backed Application Scenarios for 2-Aminopyrimidine-4,6-dicarbonitrile Procurement


Kinase-Focused Medicinal Chemistry: FGFR/EGFR Inhibitor Scaffold Construction

Research groups synthesizing ATP‑competitive kinase inhibitors (e.g., FGFR4, EGFR T790M) should procure 2‑aminopyrimidine‑4,6‑dicarbonitrile rather than the 5‑carbonitrile regioisomer. The 4,6‑dicarbonitrile scaffold provides the correct geometry for hinge‑binding interactions with the kinase active site, a feature established across multiple patent families [1]. The 5‑carbonitrile series does not engage this target class and is instead optimized for adenosine receptor antagonism [2].

Orthogonal Heterocycle Diversification: Exploiting Cyano Group Lability

For synthetic methodology groups developing novel heterocyclic libraries, 2‑aminopyrimidine‑4,6‑dicarbonitrile offers a unique reactivity profile not available from 2‑amino‑4,6‑dichloropyrimidine. The cyano groups can serve as either electron‑withdrawing activators or leaving groups under ammonolysis conditions, enabling competing substitution pathways that generate structural diversity from a single precursor [3]. Additionally, the dicyano functionality participates in Diels–Alder cycloadditions with yneamines to construct pyridine rings, providing access to streptonigrin‑like architectures [4].

Aqueous-Phase Synthesis and Early Drug-Likeness Optimization

When designing synthetic routes that require aqueous solubility or when targeting final compounds with low lipophilicity, the calculated logP of −0.27 for 2‑aminopyrimidine‑4,6‑dicarbonitrile (vs. ∼+1.5 for the dichloro analog) makes it the preferred intermediate for maintaining drug‑like physicochemical space early in the synthetic sequence [5]. This property is particularly relevant for fragment‑based drug discovery programs where logP < 1 is frequently mandated for fragment library members.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminopyrimidine-4,6-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.